molecular formula C9H11ClN2O B13314733 5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13314733
M. Wt: 198.65 g/mol
InChI Key: SGQPJCRJSMVGQJ-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chloropropenyl group, and a methyl group attached to a dihydropyridinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloroprop-2-en-1-amine with 6-methyl-1,2-dihydropyridin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The amino and chloropropenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chloropropenyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one

Uniqueness

5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the methyl group at the 6-position of the dihydropyridinone ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-amino-1-[(E)-3-chloroprop-2-enyl]-6-methylpyridin-2-one

InChI

InChI=1S/C9H11ClN2O/c1-7-8(11)3-4-9(13)12(7)6-2-5-10/h2-5H,6,11H2,1H3/b5-2+

InChI Key

SGQPJCRJSMVGQJ-GORDUTHDSA-N

Isomeric SMILES

CC1=C(C=CC(=O)N1C/C=C/Cl)N

Canonical SMILES

CC1=C(C=CC(=O)N1CC=CCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.